molecular formula C13H13ClN2OS B2905746 2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 545437-12-5

2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2905746
CAS No.: 545437-12-5
M. Wt: 280.77
InChI Key: ZRXDNVDKGJONNC-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide is an organic compound with the molecular formula C13H13ClN2OS. This compound is characterized by the presence of a thiazole ring, a chloroacetamide group, and an ethyl-substituted phenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 4-(4-ethylphenyl)-1,3-thiazol-2-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-ethylphenyl)acetamide
  • 2-chloro-N-(4-chlorophenyl)acetamide
  • 2-chloro-N-(3,4-dichlorophenyl)acetamide

Uniqueness

2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS/c1-2-9-3-5-10(6-4-9)11-8-18-13(15-11)16-12(17)7-14/h3-6,8H,2,7H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXDNVDKGJONNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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